molecular formula C10H8INO2 B1597602 methyl 3-iodo-1H-indole-2-carboxylate CAS No. 534595-85-2

methyl 3-iodo-1H-indole-2-carboxylate

Cat. No.: B1597602
CAS No.: 534595-85-2
M. Wt: 301.08 g/mol
InChI Key: PBUCSGICMRIPAA-UHFFFAOYSA-N
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Description

Methyl 3-iodo-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. The presence of an iodine atom at the 3-position and a carboxylate group at the 2-position makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-iodo-1H-indole-2-carboxylate can be synthesized through several methods. One common approach involves the iodination of methyl 1H-indole-2-carboxylate. This process typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the 3-position of the indole ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale iodination reactions. These processes are optimized for yield and purity, using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-iodo-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) can replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling: Palladium catalysts and appropriate ligands are used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield methyl 3-amino-1H-indole-2-carboxylate, while coupling reactions can produce various biaryl or heteroaryl derivatives.

Scientific Research Applications

Methyl 3-iodo-1H-indole-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex indole derivatives and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers investigate its role in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-bromo-1H-indole-2-carboxylate: Similar structure but with a bromine atom instead of iodine.

    Methyl 3-chloro-1H-indole-2-carboxylate: Contains a chlorine atom at the 3-position.

    Methyl 3-fluoro-1H-indole-2-carboxylate: Features a fluorine atom at the 3-position.

Uniqueness

Methyl 3-iodo-1H-indole-2-carboxylate is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This property can influence its reactivity and interactions with other molecules, making it a valuable compound for specific synthetic and research applications.

Properties

IUPAC Name

methyl 3-iodo-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8INO2/c1-14-10(13)9-8(11)6-4-2-3-5-7(6)12-9/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUCSGICMRIPAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363368
Record name methyl 3-iodo-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

534595-85-2
Record name methyl 3-iodo-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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